molecular formula C14H8BrClN2O B6041359 (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B6041359
M. Wt: 335.58 g/mol
InChI Key: CEQIRDMBVBIHNL-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromophenyl group, a chloro group, and an imino group attached to an indole core

Properties

IUPAC Name

3-(4-bromophenyl)imino-7-chloro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-8-4-6-9(7-5-8)17-13-10-2-1-3-11(16)12(10)18-14(13)19/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQIRDMBVBIHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group can be introduced by reacting the chloro-substituted indole with

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